

# The Kinase Selectivity Profile of ALK-IN-12: A Technical Guide

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Compound of Interest		
Compound Name:	Alk-IN-12	
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Disclaimer: As of November 2025, "**Alk-IN-12**" is not a publicly disclosed or recognized Anaplastic Lymphoma Kinase (ALK) inhibitor. Therefore, this guide utilizes publicly available data for the well-characterized, potent, and selective ALK inhibitor, Brigatinib, as a representative example to fulfill the detailed technical requirements of this request. All data and methodologies presented herein pertain to Brigatinib and other cited ALK inhibitors.

### Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK activity, often driven by chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. A critical aspect of the preclinical and clinical characterization of these inhibitors is their kinase selectivity profile, which defines their potency against the intended target (ALK) versus a broad panel of other kinases (the kinome). A highly selective inhibitor is desirable to minimize off-target effects and associated toxicities.

This technical guide provides a comprehensive overview of the kinase selectivity profile of Brigatinib, a next-generation ALK inhibitor. It includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the ALK signaling pathway and the experimental workflow for kinase profiling.



# Data Presentation: Kinase Selectivity of ALK Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) of Brigatinib, Alectinib, and Ceritinib against a panel of kinases. The data is presented to allow for a clear comparison of their selectivity profiles.

Table 1: Kinase Selectivity Profile of Brigatinib

Kinase Target	Brigatinib IC50 (nM)	
ALK	0.6	
ROS1	1.9	
FLT3	2.1	
FLT3 (D835Y)	1.5	
EGFR (L858R)	1.5	
IGF-1R	38	
Insulin Receptor (INSR)	262	
EGFR (L858R/T790M)	29 - 160	
Native EGFR	>1000	
MET	>1000	
Screened against a panel of 289 kinases, with only 11 additional kinases showing an IC50 < 10 nM[1]		

Table 2: Comparative IC50 Values of Select ALK Inhibitors Against ALK and Clinically Relevant Mutants



Target	Brigatinib IC50 (nM)	Alectinib IC50 (nM)	Ceritinib IC50 (nM)
EML4-ALK (Wild- Type)	14	25	37
ALK L1196M	Potent Inhibition	1.56 (Ki)	Active
ALK G1202R	184	595	309
ALK C1156Y	<50	-	-
ALK I1171S/T	<50	-	-
ALK V1180L	<50	-	-
ALK L1152R/P	<50	-	-
ALK E1210K	<50	-	-
ALK G1269A	<50	-	Active

Data compiled from multiple sources. Cellular IC50 values are presented for EML4-ALK and G1202R.[1][2][3]

Table 3: Selectivity of Alectinib and Ceritinib Against Other Kinases

Inhibitor	Kinase Target	IC50 (nM)
Alectinib	ALK	1.9
RET	4.8	
Ceritinib	ALK	0.2
IGF-1R	8	
InsR	7	_
STK22D	23	_
FLT3	60	_
-		



Biochemical IC50 values.[2][4][5]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the determination of kinase selectivity profiles are provided below.

### **Biochemical Kinase Inhibition Assay: HotSpotSM Assay**

This assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

#### Materials:

- Recombinant human kinases
- Specific peptide or protein substrates
- Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO.[6]
- [y-33P]ATP
- Test inhibitor (e.g., Brigatinib) dissolved in DMSO
- · P81 phosphocellulose filter plates
- Phosphoric acid wash solution
- Scintillation counter

#### Procedure:

- Prepare specific kinase/substrate pairs in the reaction buffer. Required cofactors are added individually to each kinase reaction.[6][7]
- Dispense the test inhibitor at various concentrations into the reaction wells. A DMSO-only control (no inhibitor) is included.



- Allow the inhibitor and kinase to incubate for approximately 20 minutes at room temperature.
   [6]
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [ $\gamma$ -33P]ATP (typically at a final concentration of 10  $\mu$ M, unless otherwise specified).[6][7]
- Incubate the reaction for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by spotting the reaction mixture onto the P81 filter plates. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
- Wash the filter plates multiple times with phosphoric acid to remove unbound [y-33P]ATP.
- Dry the plates and measure the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## Cellular Kinase Inhibition and Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It is a common method to determine the potency of a kinase inhibitor in a cellular context.

#### Materials:

- Adherent or suspension cancer cell lines (e.g., Ba/F3 cells engineered to express an ALK fusion protein)
- Appropriate cell culture medium and serum
- Opaque-walled multiwell plates (e.g., 96-well or 384-well)



- Test inhibitor (e.g., Brigatinib) dissolved in DMSO
- CellTiter-Glo® Reagent (Promega)
- Luminometer

#### Procedure:

- Seed the cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach (for adherent cells) or acclimate.[8]
- Prepare serial dilutions of the test inhibitor in cell culture medium.
- Add the diluted inhibitor to the experimental wells. Include a DMSO-only control (vehicle) and a positive control for cell killing (e.g., staurosporine).
- Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO<sub>2</sub>).[9]
- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability at each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

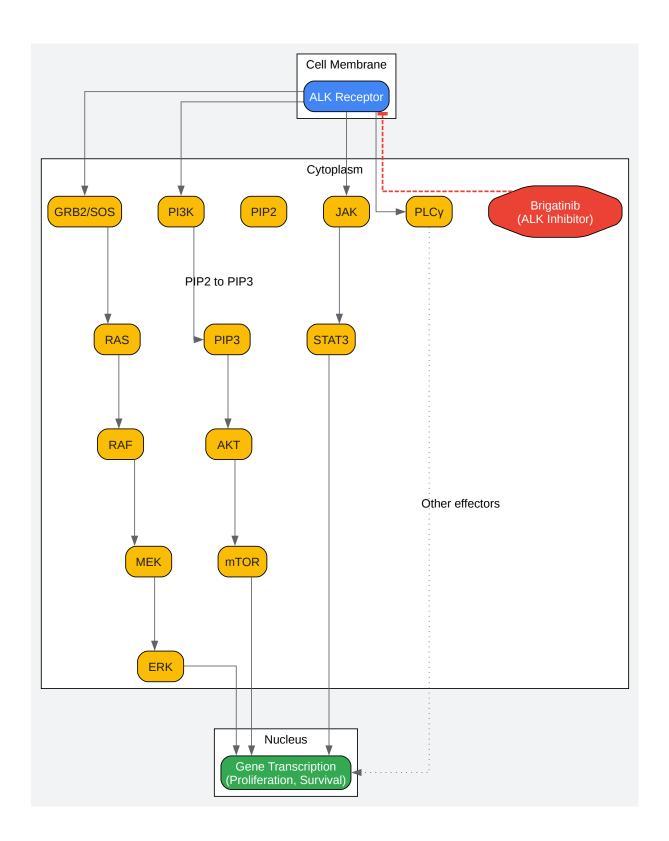
## **Mandatory Visualizations**



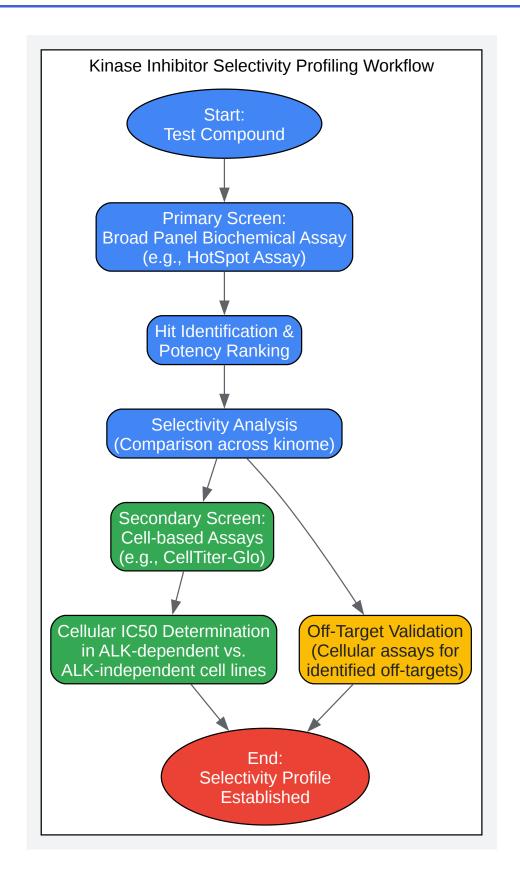
## **ALK Signaling Pathway**

The following diagram illustrates the major downstream signaling pathways activated by ALK. Constitutive activation of these pathways, often through ALK fusion proteins, drives cancer cell proliferation, survival, and transformation. ALK inhibitors block these signaling cascades by preventing ALK autophosphorylation.









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